N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide is a synthetic compound specifically mentioned in a patent detailing novel derivatives designed to inhibit the GlyT1 transporter. [] This transporter plays a crucial role in regulating glycine levels in the brain, making it a target for developing treatments for neurological disorders. [] The compound itself belongs to the acetamide class of organic compounds, characterized by the presence of the CH3-C(=O)-N- functional group. [] It incorporates a piperazine ring, a tetrahydro-2H-pyran group, and a thienyl (thiophene-derived) substituent, contributing to its unique structural features. []
While the specific synthetic pathway for N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide is not explicitly detailed in the available literature, the patent describing its structural analogs suggests a multi-step synthesis involving the assembly of the core acetamide structure followed by the introduction of specific substituents. [] This could potentially involve reacting a suitably substituted piperazine derivative with a 2-(tetrahydro-2H-pyran-4-yl)ethyl amine derivative, followed by acylation with a thienyl-containing acetic acid derivative. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: